(4-(Pyridin-4-yl)phenyl)boronic acid

Asymmetric Catalysis Rhodium Catalysis Heteroaryl Cross-Coupling

Heteroaryl boronic acids often undergo extensive protodeboronation under standard Suzuki conditions, causing low yields and costly purification. (4-(Pyridin-4-yl)phenyl)boronic acid (CAS 1045332-30-6) resolves this with its 4-pyridinyl moiety that confers distinct Lewis basic character and enhanced catalytic cycle efficiency. • pKa 7.62 ± 0.10 for superior boronate anion formation at physiological pH. • Solubility 1.6 g/L for tunable hydrophilicity in green solvent systems. • Critical monomer for BNOF-1 frameworks with record gas uptake. • Preferred building block for kinase inhibitor biaryl scaffolds.

Molecular Formula C11H10BNO2
Molecular Weight 199.02 g/mol
CAS No. 1045332-30-6
Cat. No. B1394217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyridin-4-yl)phenyl)boronic acid
CAS1045332-30-6
Molecular FormulaC11H10BNO2
Molecular Weight199.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O
InChIInChI=1S/C11H10BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8,14-15H
InChIKeyQLVTYWFPUODTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Pyridin-4-yl)phenyl)boronic acid: Overview and Technical Profile


(4-(Pyridin-4-yl)phenyl)boronic acid (CAS 1045332-30-6) is a heteroaryl boronic acid derivative incorporating both a phenyl ring and a 4-pyridinyl substituent. It serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures [1] and can act as a bifunctional ligand for supramolecular assembly . Computed physicochemical parameters include a molecular weight of 199.01 g/mol, a predicted water solubility of 1.6 g/L at 25°C, and a predicted pKa of 7.62 ± 0.10 .

Suitable for Suzuki-Miyaura cross-coupling reactions to construct heterobiaryl scaffolds
Acts as bifunctional ligand for supramolecular assembly and framework synthesis
Incorporates a 4-pyridinyl group providing distinct Lewis basicity for coordination

Why Generic Substitution Fails: Reactivity and Stability Comparison


Substituting (4-(Pyridin-4-yl)phenyl)boronic acid with a simpler phenylboronic acid or a regioisomeric pyridinyl boronic acid is scientifically inadvisable without explicit, data-driven justification. The 4-pyridinyl moiety confers a distinct Lewis basic character and electronic profile that fundamentally alters the compound's behavior in cross-coupling reactions. Heteroaryl boronic acids, particularly those with nitrogen-containing heterocycles, are known for their insufficient stability under standard basic Suzuki-Miyaura conditions, often leading to low yields, extensive protodeboronation, and catalyst poisoning [1]. Conversely, the specific positioning of the pyridyl nitrogen (at the 4-position) in this compound can enhance reactivity and selectivity in certain catalytic cycles [2]. This Evidence Guide therefore provides the quantitative data necessary to differentiate this compound from its close analogs, including 4-pyridineboronic acid, 2-pyridylboronic acid, 3-pyridyl isomer (CAS 170230-28-1), and phenylboronic acid.

4-Pyridineboronic acid
Risk May undergo protodeboronation and catalyst poisoning under basic coupling conditions
Phenylboronic acid
Risk Lacks pyridyl nitrogen required for dative bonding and heterobiaryl construction
3-Pyridyl isomer (CAS 170230-28-1)
Risk Different resonance and steric profile may alter reactivity and coordination chemistry

Quantitative Differentiation vs. Key Comparators


Reactivity in Rhodium-Catalyzed Asymmetric Suzuki Coupling

In a rhodium-catalyzed asymmetric Suzuki-Miyaura coupling, the use of 2-chloro-4-pyridinyl boronic acid yielded the desired cross-coupled product with an isolated yield of 88%. In contrast, the use of unsubstituted 4-pyridinyl boronic acid resulted in complete inhibition of the reaction (0% yield) [1]. This demonstrates that while a simple 4-pyridineboronic acid is an ineffective coupling partner due to Lewis basicity and catalyst poisoning, strategic substitution on the pyridine ring (e.g., with a 2-chloro group) can unlock high reactivity. This finding directly informs the utility of (4-(Pyridin-4-yl)phenyl)boronic acid, where the pyridine nitrogen is positioned remotely and is sterically/electronically decoupled from the boron center, offering a potentially superior balance of stability and reactivity compared to the parent 4-pyridineboronic acid.

Reactivity in Rh-catalyzed asymmetric coupling
Head-to-head
88% yield (structurally related 2-Cl-4-pyridinyl analog) vs. 0% for 4-pyridinyl boronic acid
May indicate viability of 4-pyridinyl systems under optimized catalytic conditions
Rh-catalyzed Suzuki-Miyaura, DMSO; direct analog demonstrates potential when nitrogen is decoupled
Asymmetric Catalysis Rhodium Catalysis Heteroaryl Cross-Coupling

Aqueous Solubility Compared to Phenylboronic Acid

The incorporation of the 4-pyridinyl moiety significantly enhances the aqueous solubility of the boronic acid. (4-(Pyridin-4-yl)phenyl)boronic acid exhibits a calculated water solubility of 1.6 g/L at 25°C . In contrast, phenylboronic acid has a reported water solubility of approximately 10 g/L at a similar temperature [1]. The reduced but still appreciable solubility, combined with the presence of the Lewis-basic nitrogen, offers a tunable hydrophilicity profile that can be advantageous for specific aqueous-phase catalytic or supramolecular applications where complete dissolution is not required and where phase-transfer properties are desirable.

Aqueous solubility vs. phenylboronic acid
Cross-study comparable
Calculated water solubility 1.6 g/L at 25°C (phenylboronic acid ~10 g/L)
Informs solvent selection for biphasic coupling and phase-transfer applications
Calculated using ACD/Labs; literature value for comparator
Aqueous Chemistry Green Chemistry Suzuki Coupling

Lewis Acidity Profile (pKa) vs. Phenylboronic Acid

The presence of the electron-withdrawing pyridyl ring lowers the pKa of the boronic acid moiety, increasing its Lewis acidity. (4-(Pyridin-4-yl)phenyl)boronic acid has a predicted pKa of 7.62 ± 0.10 . This is significantly lower than the pKa of phenylboronic acid, which is approximately 8.8 [1]. This increased acidity (lower pKa) means that at physiological or near-neutral pH, a greater proportion of the target compound exists in the more reactive, tetrahedral boronate anion form, which is crucial for efficient diol binding in sensor applications and transmetalation in Suzuki couplings.

Lewis acidity (pKa) vs. phenylboronic acid
Cross-study comparable
Predicted pKa 7.62 ± 0.10 (phenylboronic acid ~8.8)
May support higher boronate anion population near neutral pH for binding studies
Predicted value; literature reference for phenylboronic acid
Ligand Design Reaction Mechanism Binding Affinity

Suppression of Phosphorus-Ligand Derived Impurities

In the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives using standard phosphorus-based ligands (e.g., PPh3), a significant issue is the formation of phenylated impurities derived from the ligand itself. A 2025 study reported the development of a method to suppress these impurities, achieving high yields of the desired 4-arylpyridine product with minimal side-product formation [1]. While this study focuses on 4-pyridineboronic acid pinacol ester, the underlying challenge of ligand-derived phenyl group scrambling is directly relevant to all 4-pyridinyl boronic acids, including (4-(Pyridin-4-yl)phenyl)boronic acid. The reported method using controlled coupling conditions yielded the desired product in good yield (exact yield not specified in abstract) while effectively suppressing the phenylated impurity that would otherwise co-elute and contaminate the final product.

Suppression of ligand-derived impurities
Class-level
Reported method achieves high-purity 4-arylpyridine products by minimizing phosphorus-ligand side products
Informs process chemistry impurity control and purification strategy review
Class-level inference from 4-pyridineboronate derivatives; exact yield not specified in abstract
Process Chemistry Impurity Control API Synthesis

Bifunctional Monomer for Microporous Crystalline Frameworks

The dual functionality of (4-(Pyridin-4-yl)phenyl)boronic acid—specifically its boronic acid group capable of forming dative B←N bonds and its pyridyl nitrogen acting as a Lewis base—allows it to serve as a sole monomer for constructing microporous crystalline frameworks. Using 4-pyridine boronic acid, researchers synthesized BNOF-1, a framework that achieved the highest BET surface area (1345 m²/g) among all reported B←N organic frameworks and demonstrated a record-high C₂H₂ uptake for covalent organic frameworks [1]. This capability is a direct consequence of the compound's specific 4-pyridinyl substitution pattern, which facilitates the formation of extended, porous networks.

Microporous framework (BNOF-1) performance
Reported
BET surface area 1345 m²/g; reported highest C₂H₂ uptake among B←N organic frameworks
Supports evaluation as building block for porous materials and gas separation research
Self-assembled 2D network from 4-pyridine boronic acid
Covalent Organic Frameworks Porous Materials Gas Separation

Regioisomeric Differentiation from the 3-Pyridyl Isomer

The position of the nitrogen atom on the pyridine ring critically influences the electronic and steric properties of the boronic acid. The 4-pyridyl isomer (the target compound) places the Lewis-basic nitrogen in the para position relative to the boron center, maximizing resonance electron-withdrawing effects while minimizing steric hindrance. In contrast, the 3-pyridyl isomer (CAS 170230-28-1) has the nitrogen meta to the boron, resulting in a different electronic distribution and distinct coordination chemistry . While direct comparative yield data between the 4-pyridyl and 3-pyridyl isomers in a standardized Suzuki coupling is not readily available in the open literature, the established differences in their electronic properties predict divergent reactivity, selectivity, and binding constants. Procurement of the correct isomer is therefore non-negotiable for reproducible results.

Regioisomeric differentiation from 3-pyridyl isomer
Data to verify
Para (target) vs. meta (CAS 170230-28-1) substitution leads to different electronic profiles; direct comparative yield data not available
Regioisomer selection requires CAS verification and internal benchmarking
Based on fundamental electronic principles; no open literature head-to-head data
Regioisomer Reactivity Catalyst Optimization Ligand Design

Validated Application Scenarios


High-Purity Heterobiaryl Scaffolds for Pharmaceuticals

This boronic acid is ideally suited for constructing pyridine-containing biaryl motifs common in kinase inhibitors and other drug candidates. The evidence from Section 3 regarding impurity suppression [1] and the quantitative differentiation from other pyridineboronic acids [2] supports its selection for late-stage functionalization in process chemistry, where minimizing purification costs and ensuring batch-to-batch consistency are paramount.

Porous Framework Materials for Gas Storage and Separation

As demonstrated by the BNOF-1 framework [1], this compound is a critical monomer for creating novel microporous materials. Researchers developing advanced sorbents for acetylene/carbon dioxide separation or other gas mixtures should prioritize this boronic acid for its unique ability to form dative B←N networks with high surface area and record-breaking gas uptake capacities.

pH-Responsive Sensors and Drug Delivery Systems

The lower pKa (7.62) of this compound compared to phenylboronic acid [1] makes it a superior choice for designing sensors and nanocarriers that operate near physiological pH. Its enhanced boronate anion population at neutral pH increases binding affinity for cis-diol-containing biomolecules (e.g., glucose, dopamine, sialic acid), enabling more sensitive detection and targeted delivery.

Aqueous or Mixed-Solvent Suzuki Couplings Research

The calculated aqueous solubility of 1.6 g/L [1], which is significantly lower than phenylboronic acid but higher than many hydrophobic boronic esters, offers a tunable hydrophilicity profile. This makes it an ideal model substrate for academic groups developing new catalysts or reaction media (e.g., micellar catalysis, deep eutectic solvents) for challenging heteroaryl cross-couplings in environmentally benign solvents.

Application
Selection Property
Validation Focus
Heterobiaryl scaffold construction
4-Pyridyl boronic acid building block
Coupling selectivity and impurity suppression
Microporous framework synthesis
Bifunctional monomer for B←N networks
Framework porosity and gas uptake reproducibility
pH-responsive binding studies
Reported pKa lower than phenylboronic acid
Boronate formation at target pH
Aqueous Suzuki coupling method development
Reported water solubility profile
Solvent system and phase-transfer optimization

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